3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-4-(4-methoxyphenyl)sulfanylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNOS/c1-16-10-3-5-11(6-4-10)17-13-7-2-9(15)8-12(13)14/h2-8H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZKIDNZYRALHKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SC2=C(C=C(C=C2)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline typically involves the reaction of 3-chloroaniline with 4-methoxybenzenethiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher production rates and consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of corresponding amines or thiols using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran (THF) as solvent.
Substitution: Amines, thiols, alkoxides, ethanol or DMF as solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Various substituted anilines or thiophenols depending on the nucleophile used.
Scientific Research Applications
3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It serves as a model compound in biochemical assays and studies.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in oxidative stress or inflammation, thereby exerting its biological effects .
Comparison with Similar Compounds
Structural and Electronic Comparisons
The table below compares key structural features and properties of 3-chloro-4-[(4-methoxyphenyl)sulfanyl]aniline with structurally related compounds:
Key Observations :
- Electronic Effects : The methoxyphenylsulfanyl group in the target compound provides moderate electron-donating properties compared to electron-withdrawing sulfonyl (e.g., 4-((4-chlorophenyl)sulfonyl)aniline) or fluorophenyl groups. This may enhance nucleophilicity at the aniline group, favoring interactions with electrophilic biological targets .
- Solubility: All compounds exhibit low water solubility, but solubility in organic solvents (e.g., DMSO) varies.
Biological Activity
3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline is an organic compound with the molecular formula C13H12ClNOS. It has garnered attention in the scientific community for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
The compound is synthesized through the reaction of 3-chloroaniline with 4-methoxybenzenethiol, typically in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or dimethylformamide (DMF) under reflux conditions. The unique combination of a chloro group and a sulfanyl group contributes to its distinct chemical reactivity and biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For example, it has been tested against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The compound is also investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines, such as MiaPaCa2, through mechanisms involving caspase activation. The IC50 values for this compound against various pancreatic cancer cell lines suggest potent antiproliferative effects:
| Cell Line | IC50 (µM) |
|---|---|
| MiaPaCa2 | 0.192 |
| AsPC1 | 0.315 |
| BxPC3 | 0.924 |
In one study, the compound was found to significantly increase caspase-3/7 levels, indicating its role in promoting programmed cell death in cancer cells .
The biological activity of this compound is attributed to its interaction with specific molecular targets. It may act as an inhibitor of enzymes involved in oxidative stress and inflammation pathways. This inhibition can lead to alterations in cellular processes that favor apoptosis in cancer cells and hinder microbial growth .
Case Studies
- Antimicrobial Testing : A study evaluated the antimicrobial efficacy of various derivatives of aniline compounds, including this compound. Results indicated that this compound had superior activity compared to other tested analogs against certain bacterial strains.
- Cancer Cell Line Studies : In a series of experiments involving pancreatic ductal adenocarcinoma cell lines, this compound was shown to effectively reduce cell viability at low concentrations, supporting its potential as a therapeutic agent in cancer treatment .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be contrasted with structurally similar compounds:
| Compound | Biological Activity | Unique Features |
|---|---|---|
| 3-Chloro-4-methoxyaniline | Moderate antibacterial properties | Lacks sulfanyl group |
| 4-Chloro-3-methoxyaniline | Anticancer activity but less potent | Different positioning of functional groups |
| 3-Chloro-4-[(4-methoxyphenyl)sulfanyl]acetophenone | Limited studies available | Acetophenone core instead of aniline |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline, and how can reaction yields be improved?
- Methodology :
- Nucleophilic Aromatic Substitution : React 3-chloro-4-fluoroaniline with 4-methoxythiophenol in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or DMSO at 80–100°C. Monitor progress via TLC or HPLC .
- Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of aryl halide to thiol) and use anhydrous conditions to minimize hydrolysis. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodology :
- NMR Spectroscopy : Analyze ¹H/¹³C-NMR to confirm substitution patterns. The sulfanyl group (C-S-C) induces deshielding in adjacent aromatic protons (δ ~7.2–7.5 ppm) .
- HR-MS : Use electrospray ionization (ESI) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 292.04 for C₁₃H₁₁ClNOS⁺). Compare with theoretical values for isotopic consistency .
- X-ray Crystallography : Resolve crystal structures to confirm bond angles and planarity of the aromatic-thioether linkage .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate pharmacological potential?
- Methodology :
- Analog Synthesis : Modify substituents (e.g., replace methoxy with ethoxy or halogens) to assess electronic effects on bioactivity. For example, electron-withdrawing groups (e.g., -CF₃) enhance metabolic stability .
- Biological Assays : Test against enzyme targets (e.g., kinases, cytochrome P450) using fluorescence polarization or SPR. Compare IC₅₀ values across analogs to identify key pharmacophores .
Q. How should researchers address contradictions in reported biological activity data?
- Methodology :
- Assay Standardization : Replicate studies under identical conditions (e.g., cell line, pH, incubation time). For example, discrepancies in cytotoxicity (e.g., IC₅₀ = 5 µM vs. 20 µM) may arise from differing serum concentrations in cell media .
- Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers. Validate findings with orthogonal assays (e.g., Western blotting alongside enzyme inhibition) .
Q. What computational strategies predict binding modes of this compound with biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., EGFR kinase). Prioritize docking poses with hydrogen bonds to methoxy oxygen or sulfur atoms .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze RMSD/RMSF plots to identify flexible regions in the ligand-receptor complex .
Data Contradiction Analysis
Q. Why do synthetic yields vary across studies for similar chloroaniline derivatives?
- Methodology :
- Reaction Parameter Audit : Compare solvent polarity (DMF vs. DMSO), base strength (K₂CO₃ vs. Cs₂CO₃), and temperature. For example, yields drop from 85% to 60% when switching from DMF to THF due to poor thiol solubility .
- Side-Reaction Mitigation : Use scavengers (e.g., BHT) to prevent thiol oxidation. Characterize byproducts (e.g., disulfides) via LC-MS to refine purification protocols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
